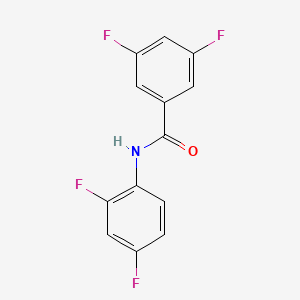
N-(2,4-Difluorophenyl)-3,5-difluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-Difluorophenyl)-3,5-difluorobenzamide is a fluorinated benzamide compound that has garnered interest in various fields of scientific research. The presence of multiple fluorine atoms in its structure imparts unique chemical and physical properties, making it a valuable compound for medicinal chemistry, pharmaceuticals, and material sciences.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Difluorophenyl)-3,5-difluorobenzamide typically involves the condensation reaction of 3,5-difluorobenzoyl chloride with 2,4-difluoroaniline. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs, making the process more environmentally friendly .
化学反応の分析
Types of Reactions
N-(2,4-Difluorophenyl)-3,5-difluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated derivatives, while hydrolysis results in the formation of carboxylic acids and amines .
科学的研究の応用
N-(2,4-Difluorophenyl)-3,5-difluorobenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for designing new drugs with improved efficacy and reduced side effects.
Pharmaceuticals: The compound is investigated for its potential as an active pharmaceutical ingredient (API) in various therapeutic areas.
Material Sciences: Its unique properties make it suitable for developing advanced materials with specific characteristics, such as high thermal stability and resistance to degradation.
作用機序
The mechanism of action of N-(2,4-Difluorophenyl)-3,5-difluorobenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may act on carbonic anhydrase or other enzymes involved in metabolic processes .
類似化合物との比較
Similar Compounds
- N-(2,4-Difluorophenyl)-2-fluorobenzamide
- N-(2,4-Difluorophenyl)-2,5-difluorobenzamide
- N-(2,4-Difluorophenyl)-2,4-difluorobenzamide
Uniqueness
N-(2,4-Difluorophenyl)-3,5-difluorobenzamide is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. This makes it more suitable for certain applications compared to its analogues .
特性
分子式 |
C13H7F4NO |
|---|---|
分子量 |
269.19 g/mol |
IUPAC名 |
N-(2,4-difluorophenyl)-3,5-difluorobenzamide |
InChI |
InChI=1S/C13H7F4NO/c14-8-1-2-12(11(17)6-8)18-13(19)7-3-9(15)5-10(16)4-7/h1-6H,(H,18,19) |
InChIキー |
WBKNOFHERNNRLX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1F)F)NC(=O)C2=CC(=CC(=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-ethyl-3-phenylpyridazino[4,3-c]quinolin-5(6H)-one](/img/structure/B13364217.png)
![(2E)-3-{3-bromo-5-methoxy-4-[(2-methylbenzyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B13364219.png)
![4-{2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-tetraazol-5-yl]-2-adamantyl}-1-piperazinecarbaldehyde](/img/structure/B13364221.png)
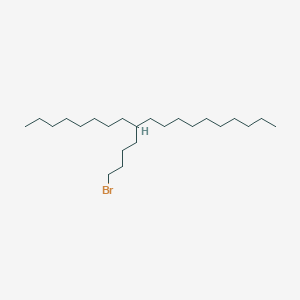
![ethyl 4-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate](/img/structure/B13364230.png)
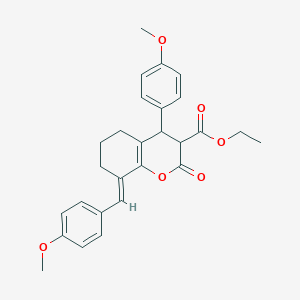
![(4-Chlorophenyl){3-[(dimethylamino)methyl]phenyl}methanone](/img/structure/B13364235.png)
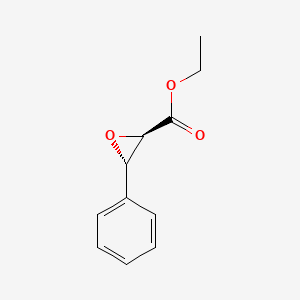
![1-[4-(difluoromethoxy)phenyl]-N-(3-isopropylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13364242.png)

![4-({[4-(Acetylamino)phenyl]sulfonyl}oxy)-3-chloro-5-ethoxybenzoic acid](/img/structure/B13364259.png)
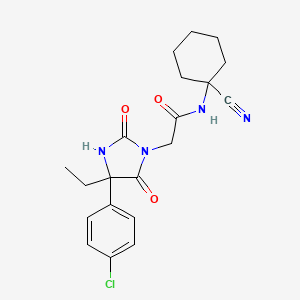
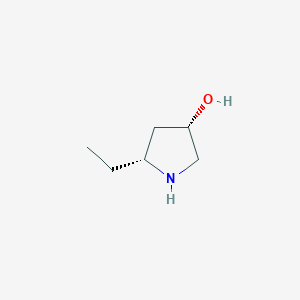
![6-(3-Methylphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364277.png)
